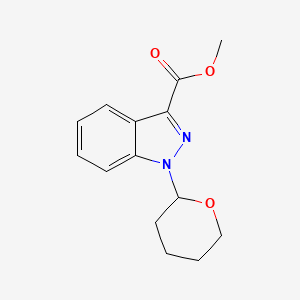
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate is a complex organic compound that features a unique combination of a tetrahydropyran ring and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate typically involves multiple steps, starting with the preparation of the tetrahydropyran ring and the indazole core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyran ring . The indazole core can be synthesized through various methods, including the Fischer indole synthesis or the Japp-Klingemann reaction . The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as platinum or palladium may be used to facilitate the cyclization and esterification reactions . The use of high-pressure reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The tetrahydropyran ring may enhance the compound’s stability and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine
- 2H-Pyran, tetrahydro-2-methyl-
- 2H-Pyran-2-one, tetrahydro-4-methyl-
Uniqueness
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate is unique due to its combination of a tetrahydropyran ring and an indazole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
methyl 1-(oxan-2-yl)indazole-3-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-18-14(17)13-10-6-2-3-7-11(10)16(15-13)12-8-4-5-9-19-12/h2-3,6-7,12H,4-5,8-9H2,1H3 |
InChI Key |
RKXOWYRZLFMHBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C2=CC=CC=C21)C3CCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















